molecular formula C14H18N2O3S B2592711 2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide CAS No. 1421443-76-6

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B2592711
CAS RN: 1421443-76-6
M. Wt: 294.37
InChI Key: ANKBYPLAMOYKLJ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, also known as DMIBESA, is a chemical compound that has been extensively studied for its potential uses in scientific research. It is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Drug Discovery and Isoxazole Synthesis

Isoxazoles are commonly found in many commercially available drugs. Their structural diversity makes them valuable for expanding the chemical space of potential drug candidates. In drug discovery, robust synthetic methods are essential for generating a diverse collection of heterocyclic molecules. Let’s explore the potential applications of this compound:

Metal-Free Synthetic Routes: Traditional synthetic methods for isoxazole synthesis often employ metal catalysts (such as Cu(I) or Ru(II)) in (3 + 2) cycloaddition reactions. However, metal-catalyzed reactions suffer from drawbacks like high costs, toxicity, waste generation, and difficulty in separation from reaction mixtures. Therefore, researchers have been exploring alternate metal-free synthetic routes. These eco-friendly strategies aim to provide efficient access to isoxazoles with significant biological interests .

Specific Applications

Now, let’s focus on six unique applications:

Anticancer Drug Design: The isoxazole scaffold has shown promise as a lead structure for designing anticancer agents. Researchers have synthesized novel isoxazoles with potential COX-1 inhibitory activity, which is relevant for cancer therapy and neuro-inflammation-derived neurodegenerative diseases .

Diversity-Oriented Synthesis: Isoxazoles contribute to diversity-oriented synthesis (DOS), a strategy to create structurally diverse compound libraries. By incorporating isoxazole moieties, researchers can enhance the chemical diversity of potential drug candidates.

Drug Delivery Systems: The unique properties of isoxazoles, such as their stability and reactivity, make them attractive for drug delivery systems. Researchers explore their use in targeted drug delivery, improving bioavailability and minimizing side effects.

Sensing Applications: Functionalized isoxazoles can serve as molecular probes or sensors. Their fluorescence properties allow for the detection of specific analytes or biological processes.

Nanocatalysis: Isoxazoles can act as catalysts in organic transformations. Researchers investigate their use in green and sustainable synthetic methodologies.

Other Biological Activities: Beyond anticancer properties, isoxazoles may exhibit other biological activities, such as antimicrobial, anti-inflammatory, or antiviral effects. Further research is needed to explore these diverse applications.

properties

IUPAC Name

2,5-dimethyl-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10-4-5-11(2)14(8-10)20(17,18)15-7-6-13-9-12(3)16-19-13/h4-5,8-9,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKBYPLAMOYKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide

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